Methyl 2-chloro-2-methylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as chloromethyl 2-ethoxy-2-methylpropanoate, involves a series of key developments including ethanolysis of tertiary alkyl bromide and conversion of a thiomethyl ester to a chloromethyl ester, indicating the nuanced approach needed for synthesizing complex esters like methyl 2-chloro-2-methylpropanoate (Ragan et al., 2010).
Molecular Structure Analysis
The molecular structure of 1-chloro-2-methylpropane, a compound related to methyl 2-chloro-2-methylpropanoate, reveals a mixture of conformers with different stabilities and energetic preferences. These findings are derived from a combined analysis of electron diffraction and microwave spectroscopic data (Schei & Hilderbrandt, 1985).
Chemical Reactions and Properties
The SN1 reactivity of 2-chloro-2-methylpropane, closely related to methyl 2-chloro-2-methylpropanoate, demonstrates how the solvent environment can influence the reaction mechanism and activation energy, indicating the chemical behavior of methyl 2-chloro-2-methylpropanoate might also be significantly affected by the solvent used (Shim & Kim, 2008).
Physical Properties Analysis
The volumetric properties of chloroalkanes, including 2-chloro-2-methylpropane, have been studied to understand the influence of molecular structure on these properties. The findings help in appreciating the physical characteristics of methyl 2-chloro-2-methylpropanoate, offering insights into its behavior under different conditions (Guerrero et al., 2012).
Chemical Properties Analysis
The study on the formation and reactions of chloro-methoxy- and -(2-methylpropoxy)-carbene sheds light on the reactivity and potential chemical pathways involving chloro and alkoxy groups, which are relevant to understanding the chemical properties of methyl 2-chloro-2-methylpropanoate (Smith & Stevens, 1979).
Scientific Research Applications
1. Catalytic Processes
Methyl 2-chloro-2-methylpropanoate plays a significant role in catalytic processes. For instance, it is used in the hydroesterification of propene to produce methyl 2-methylpropanoate under mild conditions, showing high selectivity and efficiency in the presence of palladium and copper catalysts (Bertoux et al., 1998).
2. Synthesis of Complex Molecules
The compound is utilized as a steering group in the Schmidt glycosidation reaction. This application demonstrates its ability to efficiently facilitate the glycosidation of sterically hindered alcohols, producing high yields of glycosides with beta-selectivity (Szpilman & Carreira, 2009).
3. Chemical Education and Research
Methyl 2-chloro-2-methylpropanoate serves as a valuable subject in the educational field, particularly in studying kinetics and reaction mechanisms. An example is its use in conductivity experiments to teach students about reaction rates and mechanisms in organic chemistry (Marzluff et al., 2011).
4. Investigating Molecular Structures
The compound is also important in the study of molecular structures and spectroscopy. For instance, its rotational spectra have been recorded and analyzed, providing insights into molecular dynamics and interactions (Carpenter et al., 1990).
5. Applications in Organic Synthesis
In organic synthesis, the compound is used in the development of efficient synthesis pathways for other chemicals. An example is its role in the development of a practical synthesis method for chloromethyl 2-ethoxy-2-methylpropanoate, which highlights the versatility of methyl 2-chloro-2-methylpropanoate in synthetic chemistry (Ragan et al., 2010).
Safety and Hazards
properties
IUPAC Name |
methyl 2-chloro-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-5(2,6)4(7)8-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWBUVKJZQLZNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176949 | |
Record name | Propanoic acid, 2-chloro-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-2-methylpropanoate | |
CAS RN |
22421-97-2 | |
Record name | Methyl 2-chloroisobutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22421-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 2-chloro-2-methyl-, methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022421972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, 2-chloro-2-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30176949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-chloro-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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